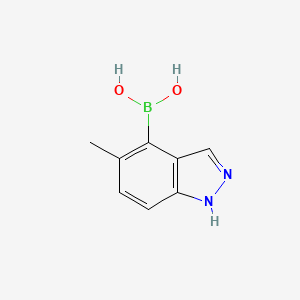

5-Methyl-1H-indazole-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(5-methyl-1H-indazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-2-3-7-6(4-10-11-7)8(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRURFOBSNYPWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=C1C=NN2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657254 | |

| Record name | (5-Methyl-1H-indazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245816-10-7 | |

| Record name | B-(5-Methyl-1H-indazol-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methyl-1H-indazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1H-indazol-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Methyl-1H-indazole-4-boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic route to 5-Methyl-1H-indazole-4-boronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of 4-bromo-5-methyl-1H-indazole, followed by a palladium-catalyzed Miyaura borylation to yield the target boronic acid. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to aid researchers in the successful synthesis and application of this important intermediate.

Introduction

This compound is a key structural motif present in a variety of biologically active compounds. Its utility primarily stems from its capacity to participate in Suzuki-Miyaura cross-coupling reactions, a powerful and versatile method for the formation of carbon-carbon bonds. This reaction allows for the facile introduction of the 5-methyl-1H-indazole core into complex molecular architectures, making it a sought-after intermediate in the synthesis of kinase inhibitors and other therapeutic agents. This guide outlines a robust and reproducible synthetic strategy for the preparation of this valuable compound.

Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence, starting from a suitable precursor and culminating in a borylation reaction.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-5-methyl-1H-indazole

This procedure is adapted from a patented method for the synthesis of the key precursor.[1]

Reaction Scheme:

A multi-step reaction sequence starting from 2-bromo-4-fluorotoluene is employed to synthesize 4-bromo-5-methyl-1H-indazole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 2-Bromo-4-fluorotoluene | 189.03 | 189 g | 1.0 mol |

| Lithium diisopropylamide (LDA) | 107.12 | 600 mL (2.0M soln) | 1.2 mol |

| N,N-Dimethylformamide (DMF) | 73.09 | 87.6 g | 1.2 mol |

| Methoxylamine hydrochloride | 83.52 | - | - |

| Potassium carbonate | 138.21 | - | - |

| Hydrazine hydrate | 50.06 | - | - |

| Tetrahydrofuran (THF) | 72.11 | 1000 mL | - |

| Ethyl acetate | 88.11 | - | - |

| Saturated aq. NH4Cl | - | - | - |

Procedure:

-

To a solution of 2-bromo-4-fluorotoluene (1.0 mol) in anhydrous tetrahydrofuran (1000 mL) under an inert atmosphere (e.g., argon), cool the mixture to -78 °C.

-

Slowly add a 2.0 M solution of lithium diisopropylamide (LDA) in THF (1.2 mol) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1.5 hours.

-

Add N,N-dimethylformamide (DMF) (1.2 mol) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1.5 hours.

-

The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the intermediate aldehyde (Compound III).[1]

-

This intermediate is then reacted with methoxylamine hydrochloride and potassium carbonate.[1]

-

The subsequent compound (Compound IV) undergoes ring closure with hydrazine hydrate to afford 4-bromo-5-methyl-1H-indazole.[1]

Expected Yield: The reported molar yield for the initial aldehyde formation is approximately 89.9%.[1] Subsequent steps are reported to proceed with high yield.

Step 2: Miyaura Borylation of 4-Bromo-5-methyl-1H-indazole

This is a general, plausible protocol adapted from established Miyaura borylation procedures for aryl halides.

Reaction Scheme:

Caption: Miyaura borylation of the bromo-indazole precursor.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Suggested Quantity (Example) | Moles (Example) |

| 4-Bromo-5-methyl-1H-indazole | 211.05 | 2.11 g | 10 mmol |

| Bis(pinacolato)diboron (B2pin2) | 253.94 | 3.81 g | 15 mmol |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) | 816.64 | 0.41 g | 0.5 mmol |

| Potassium acetate (KOAc) | 98.14 | 2.94 g | 30 mmol |

| 1,4-Dioxane (anhydrous) | 88.11 | 50 mL | - |

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine 4-bromo-5-methyl-1H-indazole (1.0 eq.), bis(pinacolato)diboron (1.5 eq.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) (0.05 eq.), and potassium acetate (3.0 eq.).

-

Add anhydrous 1,4-dioxane.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude pinacol ester can be purified by column chromatography on silica gel.

-

Hydrolysis of the pinacol ester to the boronic acid can be achieved by treatment with an aqueous acid (e.g., HCl) or by transesterification with a diol followed by hydrolysis.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |

| 4-Bromo-5-methyl-1H-indazole | C8H7BrN2 | 211.06 | Solid | >97% |

| This compound | C8H9BN2O2 | 175.98 | White to light yellow powder | ≥ 95% |

Conclusion

The synthetic route detailed in this guide provides a clear and actionable pathway for the preparation of this compound. By following the outlined experimental protocols, researchers can reliably access this important building block for use in a wide range of applications, particularly in the discovery and development of novel therapeutics. The provided diagrams and data tables serve as a quick reference for the key aspects of this synthesis.

References

5-Methyl-1H-indazole-4-boronic acid chemical properties

An In-depth Technical Guide to 5-Methyl-1H-indazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science. As a derivative of indazole, a bicyclic scaffold known for a wide range of pharmacological activities, this molecule serves as a crucial building block in the synthesis of complex organic molecules.[1][2][3] Its boronic acid functional group makes it particularly valuable for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][4]

This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a focus on its utility in research and drug development. Detailed experimental methodologies and workflows are presented to assist scientists in its practical application.

Chemical and Physical Properties

This compound is typically a white to light yellow powder.[1] Its stability and reactivity are key attributes valued by researchers.[1][2] Proper storage is critical to maintain its integrity; it should be kept refrigerated between 0-8 °C under an inert atmosphere.[1][5]

The quantitative chemical and physical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | (5-Methyl-1H-indazol-4-yl)boronic acid | [1][2] |

| CAS Number | 1245816-10-7 | [1][2][6] |

| Molecular Formula | C₈H₉BN₂O₂ | [1][6][7] |

| Molecular Weight | 175.98 g/mol | [1][6][8][9] |

| Appearance | White to light yellow powder | [1] |

| Purity | ≥95% | [1][2] |

| Storage Conditions | 0-8 °C, Inert Atmosphere | [1][5] |

Reactivity and Key Reactions

The synthetic utility of this compound is dominated by the reactivity of its boronic acid moiety.

Suzuki-Miyaura Cross-Coupling

This compound is an essential building block for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds between aryl or vinyl halides/triflates and an organoboron compound.[1][2][4] This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceutical agents. The indazole core can be coupled with a variety of aromatic and heteroaromatic partners, enabling the creation of diverse molecular libraries for drug discovery.[1][2]

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Interaction with Diols and Stability

The boronic acid group can reversibly form stable cyclic esters with diols.[1] This property is exploited for protection strategies and is relevant in the development of sensors.[1] While generally stable, boronic acids can be prone to degradation or trimerization to form boroxines. For long-term storage or to prevent issues during purification, they are often converted to more stable derivatives, such as pinacol esters (MIDA boronates).[10]

Experimental Protocols

The following sections provide representative methodologies. Researchers should optimize conditions for their specific substrates and equipment.

Synthesis of Indazolylboronic Esters

A common route to synthesize indazolylboronic acids or their stable ester derivatives is through the palladium-catalyzed borylation of a corresponding halo-indazole.[11]

Caption: General experimental workflow for the synthesis of indazolylboronic esters.

Methodology:

-

Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen), add the protected 4-halo-5-methyl-1H-indazole, bis(pinacolato)diboron (1.1-1.5 eq.), a palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a base (e.g., potassium acetate, 3 eq.).

-

Reaction: Add an anhydrous solvent (e.g., DMF, Dioxane) and heat the mixture (e.g., 80-100 °C) for several hours until starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the protected boronic acid pinacol ester.

-

Hydrolysis (Optional): The pinacol ester can be hydrolyzed to the free boronic acid if required, often under acidic or basic conditions.

Analysis by Reverse-Phase HPLC (RP-HPLC)

Analyzing boronic acids and their esters by RP-HPLC can be challenging due to on-column hydrolysis of the ester back to the more polar boronic acid.[12][13] This can lead to inaccurate quantification.

Caption: Logical workflow for the HPLC analysis of boronic acids/esters.

Recommended Protocol:

-

Column: Use a column with low silanol activity to minimize hydrolysis.[13][14] A Waters XTerra MS C18 or similar is often effective.[13]

-

Mobile Phase: A simple mobile phase of acetonitrile and water without acid modifiers (like formic acid) can prevent hydrolysis.[13] A gradient elution is typically used.

-

Diluent: Dissolve samples in a non-aqueous, aprotic solvent (e.g., acetonitrile) to ensure stability before injection.

-

Detection: A selective detection method can be employed post-column. For example, reaction with alizarin allows for fluorescent detection of boronic acids.[15]

Applications in Research and Drug Development

This compound is a valuable intermediate in pharmaceutical development. The indazole scaffold is a "privileged structure" found in numerous bioactive compounds, including anti-cancer agents.[1][3]

-

Kinase Inhibitors: Many indazole derivatives function as kinase inhibitors, which are critical in oncology. By using this boronic acid to synthesize analogs, researchers can target specific enzymes involved in tumor growth and signaling pathways, such as FGFR, EGFR, or ERK kinases.[1][3]

-

Bioconjugation: The boronic acid can be used in bioconjugation techniques to link the indazole scaffold to other biomolecules, which is essential for creating targeted drug delivery systems.[1]

-

Sensors and Materials Science: The ability of the boronic acid to interact with diols makes it useful for designing responsive materials and sensors, for example, for carbohydrate detection.[1][16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. This compound | [frontierspecialtychemicals.com]

- 7. boronmolecular.com [boronmolecular.com]

- 8. Sigma Aldrich 5-methyl-1H-indazole-6-boronic acid 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 9. 5-methyl-1H-indazole-6-boronic acid AldrichCPR 1310383-42-6 [sigmaaldrich.com]

- 10. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. researchgate.net [researchgate.net]

- 14. Separation of 5-Methyl-1H-benzotriazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 5-Methyl-1H-indazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic approaches for 5-Methyl-1H-indazole-4-boronic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in publicly accessible domains, this guide synthesizes information from commercial supplier specifications, general synthetic methodologies for related compounds, and typical spectroscopic characteristics of the indazole and boronic acid functionalities.

Compound Identification

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 1245816-10-7 |

| Molecular Formula | C H BN O |

| Molecular Weight | 175.98 g/mol |

| Appearance | White to light yellow powder[1] |

| Purity | ≥ 95% (Assay)[1] |

| Storage Conditions | Store at 0-8 °C[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~13.0 - 11.0 | br s | N-H | The chemical shift of the N-H proton can vary significantly depending on the solvent and concentration. |

| ~8.0 - 7.5 | s | B(OH)₂ | The boronic acid protons often appear as a broad singlet, and their visibility can be solvent-dependent. |

| ~7.5 - 7.0 | m | Aromatic C-H | Peaks corresponding to the protons on the indazole ring. The exact shifts and coupling constants would require experimental determination. |

| ~2.5 | s | -CH₃ | A singlet corresponding to the methyl group at the 5-position. |

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~140 - 110 | Aromatic C | Carbon atoms of the indazole ring. |

| ~130 - 120 | C-B | The carbon atom directly attached to the boron atom is expected in this region, though its signal can sometimes be broad or difficult to observe. |

| ~20 | -CH₃ | The methyl carbon. |

Mass Spectrometry (MS)

| M/Z | Ion | Notes |

| 176.08 | [M+H]⁺ | Expected molecular ion peak in positive ion mode. |

| 174.06 | [M-H]⁻ | Expected molecular ion peak in negative ion mode. |

| 158.07 | [M-H₂O+H]⁺ | Fragmentation corresponding to the loss of a water molecule. |

| 130.07 | [M-B(OH)₂]⁺ | Fragmentation involving the loss of the boronic acid group. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Notes |

| ~3400 - 3200 | O-H stretch | Broad peak characteristic of the boronic acid hydroxyl groups. |

| ~3100 - 3000 | N-H stretch | Stretching vibration of the indazole N-H group. |

| ~3000 - 2850 | C-H stretch | Aromatic and methyl C-H stretching. |

| ~1620 - 1450 | C=C, C=N stretch | Aromatic ring and indazole ring vibrations. |

| ~1350 | B-O stretch | Characteristic stretching vibration for the boron-oxygen bond. |

| ~1200 | C-N stretch | Stretching vibration of the carbon-nitrogen bonds in the indazole ring. |

Experimental Protocols: Synthetic Approaches

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available. However, based on general knowledge of organic synthesis, a plausible route would involve the boronation of a pre-functionalized 5-methyl-1H-indazole. A common method for such a transformation is through a directed ortho-metalation followed by reaction with a boron electrophile.

General Synthetic Workflow:

Caption: Synthetic and characterization workflow for this compound.

Detailed Methodological Considerations:

-

Synthesis of 5-Methyl-1H-indazole: A common route to substituted indazoles is the reaction of an appropriately substituted o-toluidine derivative with a nitrosating agent, followed by cyclization.[2] For instance, starting from 2-amino-4-methylbenzonitrile, diazotization followed by an intramolecular cyclization could yield 5-methyl-1H-indazole.

-

N-Protection: The indazole nitrogen is typically protected prior to metalation to prevent N-lithiation and to direct the metalation to the desired C-4 position. Common protecting groups include tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM).

-

Directed ortho-Metalation: The protected 5-methyl-1H-indazole would then be treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The directing effect of the N-protecting group and the pyrazole ring nitrogen would favor lithiation at the C-4 position.

-

Borylation: The resulting lithiated intermediate is then quenched with an electrophilic boron source, typically triisopropyl borate, to form the boronate ester.

-

Deprotection and Hydrolysis: The protecting group is subsequently removed under appropriate conditions (e.g., acidic conditions for Boc). Acidic workup also hydrolyzes the boronate ester to the desired boronic acid.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. Its primary application lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] This reactivity makes it a valuable tool for the synthesis of complex organic molecules, particularly in the following areas:

-

Pharmaceutical Development: The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. This boronic acid allows for the introduction of the 5-methyl-1H-indazole moiety into potential drug candidates, particularly in the development of kinase inhibitors for oncology.[1]

-

Materials Science: Boronic acids are used in the development of sensors and other functional materials due to their ability to reversibly bind with diols. The unique electronic properties of the indazole ring system can be imparted to new materials through this building block.[1]

Conclusion

While specific, publicly available spectroscopic data for this compound is limited, this guide provides a robust framework for its identification, expected analytical characteristics, and a plausible synthetic strategy. The outlined methodologies and expected data are based on well-established principles of organic chemistry and spectroscopy. Researchers working with this compound are encouraged to perform thorough characterization to confirm its identity and purity. The versatility of this building block in cross-coupling reactions underscores its importance for the continued development of novel pharmaceuticals and advanced materials.

References

5-Methyl-1H-indazole-4-boronic acid: A Technical Guide to its Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 5-Methyl-1H-indazole-4-boronic acid. This valuable building block is integral to various synthetic applications, particularly in the realm of medicinal chemistry and materials science. This document outlines predicted spectral data, detailed experimental protocols for its characterization, and visual workflows to aid in its analysis.

Introduction

This compound, with the molecular formula C₈H₉BN₂O₂, is a heterocyclic compound frequently utilized in Suzuki-Miyaura cross-coupling reactions. Its structural features make it a versatile reagent for the synthesis of complex organic molecules, including pharmacologically active compounds. Accurate spectroscopic characterization is paramount to confirm its identity and purity before use in sensitive synthetic pathways.

Chemical Structure

The structural representation of this compound is crucial for interpreting its spectral data.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 8.0 - 8.2 | s | - |

| H6 | 7.3 - 7.5 | d | 8.0 - 9.0 |

| H7 | 7.1 - 7.3 | d | 8.0 - 9.0 |

| CH₃ | 2.4 - 2.6 | s | - |

| B(OH)₂ | 8.0 - 8.5 | br s | - |

| NH | 12.0 - 13.0 | br s | - |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) and are solvent-dependent. The broad singlets for the boronic acid and NH protons are due to chemical exchange.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 135 - 140 |

| C3a | 140 - 145 |

| C4 | 115 - 120 (broad) |

| C5 | 130 - 135 |

| C6 | 120 - 125 |

| C7 | 110 - 115 |

| C7a | 125 - 130 |

| CH₃ | 15 - 20 |

Note: The carbon atom attached to the boron (C4) is expected to show a broader signal due to quadrupolar relaxation of the boron nucleus.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Fragments

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 176 | [M]⁺ (Molecular Ion) |

| 158 | [M - H₂O]⁺ |

| 131 | [M - B(OH)₂]⁺ |

Note: The exact fragmentation pattern will depend on the ionization technique used (e.g., EI, ESI).

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like -OH and -NH.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless the solvent signal is used as a reference.

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Collect a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal reference (TMS) or the residual solvent peak.

-

Integrate the proton signals and analyze the chemical shifts, multiplicities, and coupling constants.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

For Electrospray Ionization (ESI), the addition of a small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) can enhance ionization.

-

-

Instrumentation and Analysis:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

For Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for polar and thermally labile molecules. The sample solution is sprayed into the ion source, creating charged droplets from which ions are desolvated and enter the mass analyzer. Both positive and negative ion modes should be explored.

-

For Electron Ionization (EI-MS): This is a hard ionization technique that can lead to extensive fragmentation, providing valuable structural information. The sample is vaporized and bombarded with a high-energy electron beam.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to elucidate the structure.

-

Experimental Workflow

The general workflow for the spectroscopic characterization of this compound is outlined below.

Caption: General experimental workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected NMR and mass spectrometry data for this compound, along with standardized protocols for its characterization. Researchers are encouraged to acquire experimental data to confirm these predictions and ensure the quality of this important synthetic intermediate.

5-Methyl-1H-indazole-4-boronic acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-indazole-4-boronic acid is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. As a bifunctional molecule featuring both an indazole core and a boronic acid moiety, it serves as a crucial building block in a variety of synthetic applications. Its primary utility lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This reactivity allows for the construction of complex molecular architectures, making it an invaluable tool in the discovery and development of novel pharmaceutical agents and functional materials.[1]

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. While specific quantitative data for this particular molecule is limited in publicly accessible literature, this document consolidates general principles for boronic acids and provides detailed experimental protocols to enable researchers to determine these properties for their specific applications.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These properties are essential for its handling, storage, and application in a laboratory setting.

| Property | Value |

| CAS Number | 1245816-10-7[2] |

| Molecular Formula | C₈H₉BN₂O₂[2] |

| Molecular Weight | 175.98 g/mol [2] |

| Appearance | Off-white to light yellow solid[3] |

| Predicted Boiling Point | 457.0 ± 47.0 °C[3] |

| Predicted Density | 1.35 ± 0.1 g/cm³[3] |

| Predicted pKa | 8.27 ± 0.30[3] |

| Storage Conditions | Store at 2-8°C under an inert gas atmosphere.[3] |

Solubility Profile

Quantitative solubility data for this compound in a range of solvents is not extensively documented. However, a qualitative solubility profile can be predicted based on its structure and the known behavior of similar boronic acid derivatives. The presence of the polar indazole ring and the hydrogen-bonding capable boronic acid group suggests good solubility in polar organic solvents.

Qualitative Solubility Assessment

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble to Soluble | The boronic acid and indazole moieties can form hydrogen bonds with protic solvents, facilitating dissolution. Aqueous solubility is expected to be pH-dependent.[4][5] |

| Polar Aprotic | DMSO, DMF, THF, Acetone | Soluble | The high polarity of these solvents can effectively solvate the polar functional groups of the molecule.[4][5] |

| Nonpolar | Toluene, Hexanes | Sparingly Soluble to Insoluble | The overall polarity of the molecule is generally too high for significant interaction with nonpolar solvents.[4][5] |

Note: This information is predictive and should be confirmed experimentally for specific applications.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a reliable method for determining the equilibrium solubility of this compound in a solvent of interest.

Objective: To determine the saturated concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Analytical grade solvent of interest

-

Vials with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Centrifuge

-

Calibrated pipettes and volumetric flasks

-

A validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume of the solvent into the vial.

-

Equilibration: Tightly seal the vial and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vial to rest at the set temperature for a short period to allow the excess solid to sediment. For complete separation, centrifuge the vial.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using the validated analytical method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in replicate to ensure accuracy.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and use in synthesis. Boronic acids, as a class, are susceptible to several degradation pathways.

Common Degradation Pathways and Influencing Factors

| Stress Factor | Potential Degradation Pathway | Recommended Practices |

| Moisture | Dehydration to form cyclic trimeric anhydrides known as boroxines.[6] | Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and in a desiccator. |

| Oxidation | Oxidative cleavage of the carbon-boron bond, leading to protodeboronation (replacement of the boronic acid group with hydrogen).[7] | Store under an inert atmosphere. For reactions, use degassed solvents. |

| pH | Both acidic and basic conditions can promote protodeboronation and other hydrolytic degradation pathways.[7][8] | For aqueous solutions, maintain a neutral pH where possible, unless specific reaction conditions dictate otherwise. |

| Temperature | Elevated temperatures can accelerate all degradation pathways.[7][8] | Store at the recommended refrigerated temperature (2-8°C) and avoid prolonged exposure to high temperatures. |

| Light | Some organic molecules are susceptible to photodecomposition.[7][8] | Store in an opaque or amber vial to protect from light. |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

A validated stability-indicating HPLC method

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Add HCl to the sample solution and heat (e.g., at 60°C for a specified time).[7]

-

Alkaline Hydrolysis: Add NaOH to the sample solution and maintain at room temperature or heat gently.[7]

-

Oxidative Degradation: Add H₂O₂ to the sample solution and keep at room temperature.[7]

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).[7]

-

Photolytic Degradation: Expose the solid compound and a solution to a light source as per ICH Q1B guidelines.[7]

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration.

-

Analysis: Analyze the stressed samples using a developed stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

-

Data Evaluation: Determine the percentage of degradation and identify the major degradation products. Peak purity analysis of the parent compound should be performed to ensure the specificity of the method.

Key Application: Suzuki-Miyaura Coupling Reaction Workflow

This compound is a key reactant in the Suzuki-Miyaura coupling, a versatile method for synthesizing biaryl compounds. The general catalytic cycle is illustrated below.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 5-methyl-1H-indazol-4-yl-4-boronic acid | 1245816-10-7 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. ijrpp.com [ijrpp.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Methyl-1H-indazole-4-boronic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1H-indazole-4-boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features make it a valuable precursor for the synthesis of complex organic molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and the underlying role of indazole-based compounds in modulating critical biological pathways. Detailed experimental protocols and visual diagrams are provided to support researchers in its practical application.

Core Properties of this compound

This compound is a white to light yellow powder. Its fundamental properties are summarized in the table below, providing essential information for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 1245816-10-7 | [1][2][3] |

| Molecular Weight | 175.98 g/mol | [3] |

| Molecular Formula | C₈H₉BN₂O₂ | [3] |

| Appearance | White to light yellow powder | [1] |

| Purity | ≥ 95% | [1][2] |

| Storage Conditions | 0-8 °C, Inert atmosphere | [1][4] |

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmacologically active molecules.[1][5] The indazole scaffold, in particular, is a core component of numerous kinase inhibitors developed for cancer therapy.[6][7][8]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

While specific reaction conditions should be optimized for each substrate, the following protocol provides a representative methodology for the Suzuki-Miyaura coupling of an aryl halide with this compound. This protocol is based on established procedures for similar indazole derivatives.[2][9][10]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)

-

Ligand (e.g., P(t-Bu)₃, PCy₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, dimethoxyethane, water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Under the inert atmosphere, add the palladium catalyst (0.05-0.1 eq) and the ligand.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired coupled product.

Below is a visual representation of the Suzuki-Miyaura coupling workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma Aldrich 5-methyl-1H-indazole-6-boronic acid 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of Indazole Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole boronic acids have emerged as indispensable tools in modern medicinal chemistry and organic synthesis. Their unique combination of a biologically relevant indazole core and the versatile boronic acid handle has propelled their use in the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical development of indazole boronic acids, detailing the evolution of their synthesis and their pivotal role in drug discovery. We will delve into key experimental protocols, present quantitative data for common derivatives, and visualize their application in a significant signaling pathway.

A Historical Perspective: From Boronic Acid Pioneers to Heteroaromatic Scaffolds

The story of indazole boronic acids is deeply intertwined with the broader history of organoboron chemistry. While the first synthesis of a boronic acid was reported in the 19th century, the specific exploration of heteroaromatic boronic acids, including those containing the indazole moiety, gained significant momentum in the late 20th and early 21st centuries.[1] This surge in interest was largely fueled by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which revolutionized carbon-carbon bond formation.[2]

Initially, the synthesis of aryl boronic acids was achieved through methods like the reaction of organomercury compounds with boron trichloride.[3] For safety and environmental reasons, these methods were largely supplanted by the reaction of Grignard or organolithium reagents with borate esters.[4] The development of directed ortho-metalation (DoM) provided a powerful strategy for the regioselective synthesis of substituted aryl boronic acids.[5][6]

The translation of these methodologies to heteroaromatic systems, including indazoles, marked a significant milestone. The inherent electronic properties and potential for catalyst inhibition by heteroatoms presented unique challenges.[7] Early efforts in the synthesis of heteroaryl boronic acids often involved halogen-metal exchange on a pre-functionalized heterocycle, followed by quenching with a borate ester. The development of N-protecting groups was crucial for the successful lithiation and subsequent borylation of nitrogen-containing heterocycles like indazole.

While a singular, seminal publication marking the "discovery" of the first indazole boronic acid is not readily identifiable from the literature, their appearance in patents and medicinal chemistry publications from the early 2000s onwards signifies their growing importance as key intermediates in drug discovery programs, particularly for the synthesis of kinase inhibitors.[8]

The Synthetic Arsenal: Pathways to Indazole Boronic Acids

The synthesis of indazole boronic acids and their esters primarily relies on two strategic approaches: the borylation of a pre-formed indazole ring and the construction of the indazole ring from a boronic acid-containing precursor.

Borylation of Pre-formed Indazoles

This is the more prevalent strategy, with several robust methods available.

-

Halogen-Metal Exchange Followed by Borylation: This classic and widely used method involves the deprotonation of an N-protected haloindazole (typically bromo- or iodo-) with a strong organolithium base (e.g., n-butyllithium or tert-butyllithium) at low temperatures, followed by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate. Acidic workup then yields the desired indazole boronic acid. The protection of the indazole nitrogen is critical to prevent undesired side reactions.

-

Miyaura Borylation: This palladium-catalyzed reaction has become a cornerstone for the synthesis of aryl and heteroaryl boronic esters. It involves the coupling of a haloindazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[9] This method offers excellent functional group tolerance and is often used to prepare the more stable boronate ester derivatives.

-

Directed ortho-Metalation (DoM): This powerful technique allows for the regioselective introduction of a boronic acid group at a position ortho to a directing metalation group (DMG) on the indazole ring. The DMG, typically a Lewis basic functional group, coordinates to the organolithium base, directing deprotonation to the adjacent position. Subsequent reaction with a borate ester furnishes the ortho-borylated indazole.[10]

Indazole Ring Construction from Boronic Acid Precursors

An alternative approach involves the synthesis of the indazole ring from starting materials that already contain a boronic acid or boronate ester moiety. A notable example is the copper-catalyzed reaction of 2-formylphenylboronic acids with diazodicarboxylates, followed by acid- or base-induced ring closure to form 1N-alkoxycarbonyl indazoles.[11][12] This method provides a convergent route to specific indazole boronic acid isomers.

Quantitative Data of Common Indazole Boronic Acids

The following table summarizes the key properties of commercially available and frequently cited indazole boronic acids and their pinacol esters.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1H-Indazole-4-boronic acid | 1023595-17-6 | C₇H₇BN₂O₂ | 161.96 | >250 | White to off-white solid |

| 1H-Indazole-5-boronic acid | 338454-14-1 | C₇H₇BN₂O₂ | 161.95 | 175-180 | White to off-white solid |

| 1H-Indazole-6-boronic acid | 885068-10-0 | C₇H₇BN₂O₂ | 161.95 | 112-117 | White to off-white solid |

| 1-Boc-1H-indazole-5-boronic acid pinacol ester | 864771-44-8 | C₁₈H₂₅BN₂O₄ | 344.22 | 115-120 | Beige to brownish powder[13] |

| 1H-Indazole-5-boronic acid pinacol ester | 864771-40-4 | C₁₃H₁₇BN₂O₂ | 244.10 | 170-175 | White to off-white solid |

Experimental Protocols: A Practical Guide

Synthesis of 1-Boc-1H-indazole-5-boronic acid pinacol ester via Miyaura Borylation

This protocol is a representative procedure for the palladium-catalyzed borylation of a haloindazole.

Materials:

-

5-Bromo-1-Boc-1H-indazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1-Boc-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-Boc-1H-indazole-5-boronic acid pinacol ester.

Suzuki-Miyaura Cross-Coupling of an Indazole Boronic Acid with an Aryl Halide

This protocol illustrates the utility of indazole boronic acids in C-C bond formation.

Materials:

-

1H-Indazole-5-boronic acid (or its pinacol ester)

-

Aryl halide (e.g., 4-bromotoluene)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

-

In a reaction flask, dissolve the aryl halide (1.0 eq), 1H-indazole-5-boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) in the chosen solvent system.

-

Add an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0 eq).

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 5-aryl-1H-indazole.

Visualization of Key Processes

The following diagrams illustrate the logical flow of synthetic strategies and the central role of indazole boronic acids in medicinal chemistry.

Role in Signaling Pathways: Inhibition of Protein Kinases

Indazole-based compounds are prominent as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer. The synthesis of these inhibitors often relies on the use of indazole boronic acids. For example, the p38 MAP kinase signaling pathway, which is involved in inflammation and cellular stress responses, is a target for indazole-containing inhibitors.

Conclusion

The journey of indazole boronic acids from their conceptual origins in the broader field of organoboron chemistry to their current status as indispensable building blocks in drug discovery is a testament to the power of synthetic innovation. The development of robust and versatile synthetic methods has unlocked the potential of the indazole scaffold, enabling the creation of a multitude of complex and biologically active molecules. As our understanding of disease pathways deepens, the demand for novel and diverse chemical matter will continue to grow, ensuring that indazole boronic acids remain at the forefront of medicinal chemistry research for the foreseeable future.

References

- 1. benchchem.com [benchchem.com]

- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. baranlab.org [baranlab.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. WO2002010137A2 - Indazole derivatives as jnk inhibitors - Google Patents [patents.google.com]

- 9. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 11. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04056A [pubs.rsc.org]

- 12. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

Theoretical Framework for the Analysis of 5-Methyl-1H-indazole-4-boronic acid: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Methyl-1H-indazole-4-boronic acid is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a key building block, particularly in Suzuki-Miyaura cross-coupling reactions, has positioned it as a valuable intermediate in the synthesis of complex organic molecules, including anti-cancer agents.[1] This technical guide provides a comprehensive overview of the theoretical approaches that can be employed to elucidate the structural, electronic, and reactive properties of this compound. While specific experimental and theoretical studies on this molecule are limited in publicly available literature, this document outlines the established computational and experimental protocols applied to analogous indazole derivatives. The guide is intended to serve as a foundational resource for researchers seeking to explore the potential of this compound in drug discovery and development.

Introduction to this compound

Indazole derivatives are a class of bicyclic heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[2] The incorporation of a boronic acid moiety at the 4-position of the 5-methyl-1H-indazole core introduces a functional group capable of participating in various chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.

The title compound serves as an essential intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural features allow for the targeted design of molecules that can interact with specific biological targets, such as enzymes implicated in tumor growth.[1] Furthermore, the boronic acid functional group can engage in interactions with diols, opening avenues for its use in the development of chemical sensors and responsive materials.[1]

Physicochemical and Structural Properties

While detailed theoretical calculations for this compound are not extensively published, its fundamental properties have been cataloged. This information provides the basis for any theoretical investigation.

| Property | Value | Source |

| CAS Number | 1245816-10-7 | [1][3] |

| Molecular Formula | C₈H₉BN₂O₂ | [1][3] |

| Molecular Weight | 175.98 g/mol | [1] |

| Appearance | White to light yellow powder | [1] |

| Purity | ≥ 95% (Assay) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Theoretical and Computational Methodologies

To fully understand the chemical behavior and potential applications of this compound, a suite of theoretical and computational methods can be employed. The following protocols are based on successful studies of similar indazole derivatives and provide a robust framework for future research.[4][5][6][7]

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum chemical method for investigating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it ideal for studying molecules of this size.[7]

Experimental Protocol: DFT Workflow

-

Structure Optimization:

-

The initial 3D structure of this compound is constructed using molecular modeling software.

-

Geometry optimization is performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to find the lowest energy conformation.[8] The inclusion of diffuse and polarization functions is crucial for accurately describing the electronic distribution, particularly around the boronic acid group.

-

-

Frequency Analysis:

-

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

-

-

Electronic Property Calculation:

-

From the optimized structure, key electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[5][7]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

-

-

Caption: Workflow for DFT analysis of this compound.

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the dynamic behavior of the molecule, including its interactions with solvents or biological macromolecules.[4]

Experimental Protocol: MD Simulation

-

System Setup:

-

A simulation box is created containing the this compound molecule and explicit solvent molecules (e.g., water, DMSO).

-

The system is neutralized by adding counter-ions if necessary.

-

-

Force Field Parameterization:

-

A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions. Parameters for the boronic acid group may need to be carefully validated or developed.

-

-

Equilibration:

-

The system undergoes a series of energy minimization and equilibration steps, gradually increasing the temperature and pressure to the desired simulation conditions (e.g., 300 K, 1 atm).

-

-

Production Run:

-

A long-timescale simulation (nanoseconds to microseconds) is performed to collect trajectory data.

-

-

Analysis:

-

The trajectory is analyzed to determine properties such as radial distribution functions (to understand solvation structure), hydrogen bonding dynamics, and conformational flexibility.

-

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is its use in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules.[1] Theoretical studies can play a role in understanding the reaction mechanism and predicting reactivity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. Experimental and theoretical studies on the corrosion inhibition of copper by two indazole derivatives in 3.0% NaCl solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Theoretical and Experimental Investigation of Indazole Derivatives as Corrosion Inhibitors for Copper in Acidic Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Methyl-1H-indazole-4-boronic Acid in the Development of Targeted Cancer Therapeutics: A Technical Overview

For Immediate Release

Shanghai, China – December 26, 2025 – As the landscape of oncology research shifts towards ever more precise and targeted therapies, the foundational chemical building blocks enabling these innovations are of paramount importance. This technical guide delves into the significance and mechanism of action related to 5-Methyl-1H-indazole-4-boronic acid, a key intermediate in the synthesis of next-generation cancer drugs. While not a therapeutic agent in itself, its structural motifs are integral to the function of potent and selective inhibitors of critical oncogenic drivers. This document will explore its role through the lens of JDQ443, a novel, covalent inhibitor of KRASG12C, providing researchers, scientists, and drug development professionals with an in-depth understanding of its application and the mechanistic pathways of the resulting therapeutic compound.

Introduction: A Building Block for Precision Oncology

This compound has emerged as a valuable scaffold in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. Its indazole component is a well-established pharmacophore in numerous kinase inhibitors, while the boronic acid moiety is a versatile functional group for carbon-carbon bond formation. The true potential of this compound is realized in its application as a key intermediate for targeted therapies, most notably in the development of JDQ443, a covalent inhibitor of the KRASG12C mutant protein, a notorious driver of various solid tumors.

The Role of this compound in the Synthesis of JDQ443

The synthesis of JDQ443, a complex pyrazole-based molecule, leverages this compound for the crucial introduction of the 5-methyl-1H-indazole moiety. This is achieved through a Suzuki cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis.

The 5-methyl-1H-indazole group, once incorporated, plays a critical role in the binding of JDQ443 to the KRASG12C protein, contributing to the inhibitor's high potency and unique binding mode.[1]

Mechanism of Action: Insights from JDQ443

The anticancer effects associated with the use of this compound as a synthetic precursor are best understood by examining the mechanism of the final product, JDQ443.

The KRASG12C Oncoprotein and Downstream Signaling

The KRAS protein is a small GTPase that acts as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.[2] This results in the persistent stimulation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive uncontrolled cell proliferation, survival, and tumor growth.[3][4]

Covalent Inhibition of KRASG12C by JDQ443

JDQ443 is a highly potent and selective covalent inhibitor that targets the mutant cysteine residue in KRASG12C.[5][6] It functions by irreversibly binding to the sulfur atom of the cysteine at position 12, a feature unique to the mutated protein. This covalent bond formation is facilitated by an acrylamide "warhead" on the JDQ443 molecule.[1]

Critically, JDQ443 binds to the inactive, GDP-bound state of KRASG12C.[5] This traps the oncoprotein in its "off" state, preventing the exchange of GDP for GTP and thereby blocking the activation of all downstream oncogenic signaling.[3]

The 5-methyl-1H-indazole moiety, introduced using this compound, is integral to this mechanism. It forms novel interactions within the switch II pocket of the KRASG12C protein, a cryptic binding site.[1][5] This unique binding mode, which does not involve interaction with the H95 residue, may offer advantages in overcoming certain resistance mutations observed with other KRASG12C inhibitors.[1][7]

Quantitative Data on the Activity of JDQ443

The potent and selective activity of JDQ443, enabled by its unique structure, has been demonstrated in preclinical studies. The following table summarizes key quantitative data for JDQ443's antiproliferative effects in various KRASG12C-mutant cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H358 | Non-Small Cell Lung Cancer | 8 |

| MIA PaCa-2 | Pancreatic Cancer | 15 |

| KYSE-410 | Esophageal Cancer | 20 |

| NCI-H2122 | Non-Small Cell Lung Cancer | 3 |

| LU99 | Non-Small Cell Lung Cancer | 5 |

Table 1: In vitro antiproliferative activity of JDQ443 against various KRASG12C-mutant cancer cell lines. Data compiled from preclinical studies.[5][8]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of KRASG12C inhibitors like JDQ443.

Representative Protocol: Suzuki Cross-Coupling for JDQ443 Precursor Synthesis

This protocol is a representative procedure for the Suzuki cross-coupling reaction to form the core of JDQ443.

Materials:

-

4-bromo-3-isopropyl-5-methyl-1-(2-methyl-4-nitrophenyl)-1H-pyrazole

-

This compound

-

Palladium catalyst (e.g., Pd(dppf)Cl2)

-

Base (e.g., Cs2CO3 or K2CO3)

-

Solvent (e.g., Dioxane/water mixture or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the 4-bromo-pyrazole starting material (1 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired pyrazole-indazole precursor.

Cell Viability Assay (CellTiter-Glo®)

This assay assesses the effect of the inhibitor on the proliferation and viability of KRASG12C mutant cancer cells.[5]

Procedure:

-

Seed KRASG12C mutant cells (e.g., NCI-H358) in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound (e.g., JDQ443) and a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours.

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well and mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.

Western Blot for p-ERK Inhibition

This protocol measures the inhibition of downstream KRAS signaling by assessing the phosphorylation of ERK.[5]

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

-

Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Apply a chemiluminescent substrate and acquire images using a digital imaging system.

Conclusion

This compound is a testament to the principle that foundational molecules are as critical as the final drug product in the quest for novel cancer therapies. While its own biological activity is not the focus, its indispensable role in the synthesis of potent and selective inhibitors like JDQ443 underscores its importance to the field of oncology drug discovery. The unique structural features it imparts are central to the innovative mechanism of action of JDQ443, which offers a promising therapeutic strategy for patients with KRASG12C-mutated cancers. Continued exploration of such versatile chemical building blocks will undoubtedly pave the way for the next generation of precision medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Methyl-1H-indazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-indazole-4-boronic acid is a pivotal building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This versatile reagent enables the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules with a wide range of therapeutic and electronic applications.[1] Notably, it serves as a key intermediate in the development of novel pharmaceuticals, particularly in the creation of anti-cancer agents designed to inhibit specific enzymes involved in tumor proliferation.[1] The indazole moiety is a recognized pharmacophore present in numerous biologically active compounds. The Suzuki-Miyaura coupling provides a powerful and efficient method for the functionalization of the indazole core, allowing for the generation of diverse compound libraries for drug discovery programs.[2][3]

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps include the oxidative addition of an organic halide to the palladium catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[4][5]

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters:

-

Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical for achieving high yields and reaction rates. For couplings involving indazole derivatives, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has been shown to be a highly effective catalyst.[2][3][6] Other common catalysts include Pd₂(dba)₃ with a phosphine ligand like XPhos.[7]

-

Base: A base is required to activate the boronic acid for the transmetalation step.[8] Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently employed with success in couplings of indazole derivatives.[2][3][6][9]

-

Solvent: The solvent system plays a crucial role in solubilizing the reactants and catalyst. A mixture of an organic solvent and water is often used. Common solvent systems include 1,2-dimethoxyethane (DME), dioxane/water, and acetonitrile/water.[2][3][6][9]

-

Temperature: The reaction temperature influences the reaction rate. For Suzuki couplings with indazole substrates, temperatures in the range of 80-120 °C are typically employed.[2][7]

Generalized Suzuki Coupling Protocol for this compound